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Compound Name:
2-Phenylpyrimidine-5-

carbaldehyde

Cat. No.: B140515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds with diverse biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various 2-phenylpyrimidine

analogs, focusing on their performance as inhibitors of key biological targets implicated in

cancer, autoimmune disorders, and fungal infections. The information is compiled from recent

studies to aid in the rational design and development of novel therapeutics.

Inhibition of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling

pathway, making it a key target for the treatment of B-cell malignancies and autoimmune

diseases.[1] A series of 2-phenylpyrimidine derivatives have been developed as potent BTK

inhibitors, with SAR studies revealing key structural requirements for activity.[1]
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Compound
R Group (at C-4
aniline)

BTK Inhibition (%)
@ 100 nM

Anti-proliferative
Activity (IC50, μM)

HL60

11g
3-methyl

phenylcarbamoyl
82.76 3.66

11d Phenylcarbamoyl Favorable -

11e
4-methyl

phenylcarbamoyl
Favorable -

11h
4-methoxy

phenylcarbamoyl
Favorable -

11a Acetyl Less Favorable -

11b Propionyl Less Favorable -

11c Isobutyryl Less Favorable -

11f
Disubstituted

arylamine
Not Beneficial -

11i
Disubstituted

arylamine
Not Beneficial -

Data compiled from a study on novel 2-phenylpyrimidine derivatives as BTK inhibitors.[1]

Key SAR Insights:

C-4 Aniline Substituents: Large, substituted phenylcarbamoyl groups at the C-4 aniline

moiety are favorable for BTK inhibition. The compound 11g, with a 3-methyl

phenylcarbamoyl substituent, demonstrated the most potent activity.[1]

Small vs. Large Groups: Larger substituents (e.g., in analogs 11d, 11e, 11g, and 11h) are

more favorable for activity compared to smaller acyl groups (e.g., in analogs 11a–11c).[1]

Disubstitution: Disubstituted arylamines as the R group are detrimental to the inhibitory

activity.[1]
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Core Structure: The pyrimidine core and an N-phenylacrylamide pharmacophore are crucial

for binding to BTK.[1]
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Caption: Simplified BTK signaling pathway and the inhibitory action of 2-phenylpyrimidine

analogs.

Experimental Protocols
BTK Kinase Assay: The inhibitory activity on BTK was measured using the ADP-Glo™

kinase assay system. The percentage of inhibition for each compound at a concentration of

100 nM was determined.[1]

Cell Proliferation Assay: The anti-proliferative activity was evaluated against HL60, Raji, and

Ramos B-cell leukemia lines using the MTT assay. Cells were treated with various

concentrations of the compounds for a specified duration, and the IC50 values were

calculated.[1]

Flow Cytometry Analysis: To understand the mechanism of cell growth inhibition, flow

cytometry was used to analyze the cell cycle distribution of treated cells. For instance,

compound 11g was shown to block Ramos cells at the G0/G1 phase.[1]

Western Blot Analysis: The effect of the compounds on the phosphorylation of BTK and its

downstream substrate PLCγ2 was investigated by Western blot analysis to confirm the

mechanism of action.[1]
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Antifungal Activity via CYP51 Inhibition
Lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, is a well-

established target for antifungal drugs.[2] A series of 2-phenylpyrimidine derivatives have been

designed and synthesized as novel CYP51 inhibitors.[2][3][4]

Comparative SAR Data of CYP51 Inhibitors

Compound Ring A Substitution
Ring B Substitution
(R)

Antifungal Activity
(MIC, μg/mL) vs. C.
albicans

C1 3-F 4-F -

C2 3-F 4-Cl -

C3 3-F 4-Br Good

C4 3-F 4-I Decreased

C6 3-F 4-Propyl
Superior to

fluconazole

Data compiled from a study on 2-phenylpyrimidine derivatives as CYP51 inhibitors.[2]

Key SAR Insights:

Ring A Substitution: A fluorine atom at the 3-position of the phenyl ring (Ring A) appears to

be a favorable substitution for antifungal activity.

Ring B Substitution:

Halogens: Introducing halogen atoms at the 4-position of the second phenyl ring (Ring B)

showed that activity increased with the size of the halogen up to bromine. However, the

larger iodine substituent led to decreased activity.[2]

Hydrophobic Groups: The introduction of hydrophobic aliphatic hydrocarbons, such as a

propyl group in compound C6, resulted in potent antifungal activity, superior to the first-line

drug fluconazole.[2][3]
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Ergosterol Biosynthesis Pathway and CYP51 Inhibition
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Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylpyrimidine analogs

targeting CYP51.

Experimental Protocols
In Vitro Antifungal Activity Assay: The minimum inhibitory concentrations (MICs) of the

synthesized compounds against various fungal strains were determined using a broth

microdilution method according to the Clinical and Laboratory Standards Institute (CLSI)

guidelines.[2]

In Vitro Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against human

cell lines (e.g., hepatic cells) to assess their safety profile.[2][3]

Metabolic Stability Assay: In vitro metabolic stability was assessed using liver microsomes to

predict the in vivo half-life of the compounds.[2][3]

Inhibition of USP1/UAF1 for Anticancer Activity
The deubiquitinating enzyme complex USP1/UAF1 is a regulator of the DNA damage response

and is a promising target for cancer therapy.[5] N-benzyl-2-phenylpyrimidin-4-amine derivatives

have been identified as potent inhibitors of USP1/UAF1.[5]

Lead Compound and Potency
ML323: This lead compound and its related analogs have demonstrated nanomolar inhibitory

potency against the USP1/UAF1 deubiquitinase complex.[5]
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Correlation of Activity: A strong correlation has been observed between the IC50 values for

USP1/UAF1 inhibition and the anti-proliferative activity in non-small cell lung cancer cells.[5]
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Caption: Mechanism of action of 2-phenylpyrimidine analogs as USP1/UAF1 inhibitors.
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Quantitative High-Throughput Screening (qHTS): A qHTS assay was employed to screen a

large compound library to identify initial hits that inhibit the deubiquitinating activity of

USP1/UAF1.[5]

Biochemical Inhibition Assay: The IC50 values of the optimized compounds were determined

using a biochemical assay that measures the enzymatic activity of the purified USP1/UAF1

complex.[5]

Cell-Based Assays: The cellular activity of the inhibitors was confirmed by measuring the

levels of monoubiquitinated PCNA (Ub-PCNA) in cancer cell lines. Increased Ub-PCNA

levels are a direct consequence of USP1/UAF1 inhibition.[5]

Cell Viability Assays: The effect of the compounds on the survival of cancer cells, such as

non-small cell lung cancer lines, was assessed to determine their anticancer efficacy.[5]

This guide highlights the versatility of the 2-phenylpyrimidine scaffold and provides a framework

for the further development of targeted therapies. The presented SAR data and experimental

methodologies offer valuable insights for researchers in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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